Ebvaciclib

Catalog No.
S539220
CAS No.
2185857-97-8
M.F
C20H27F2N5O4S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ebvaciclib

CAS Number

2185857-97-8

Product Name

Ebvaciclib

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C20H27F2N5O4S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N

SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Solubility

Soluble in DMSO

Synonyms

PF-06873600; PF 06873600; PF06873600;

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Description

The exact mass of the compound Ebvaciclib is 471.1752 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In-vitro and In-vivo Studies

  • Anti-proliferative effects

    Studies have demonstrated that ebvaciclib exhibits anti-proliferative effects in various cancer cell lines, including breast cancer, non-small cell lung cancer, and colorectal cancer. [, ] These studies employed in-vitro and in-vivo models to assess the efficacy of ebvaciclib in halting cancer cell growth.

  • Combination therapies

    Research has explored the potential of combining ebvaciclib with other anti-cancer agents to improve treatment outcomes. Studies have shown that ebvaciclib can synergize with other drugs, such as fulvestrant in hormone receptor-positive breast cancer, leading to enhanced tumor cell death. []

  • Mechanisms of action

    Scientists are actively investigating the mechanisms by which ebvaciclib exerts its anti-tumor effects. Studies suggest that ebvaciclib may act through various pathways, including cell cycle arrest, inhibition of CDK-dependent phosphorylation events, and induction of apoptosis (programmed cell death). [, ]

Ebvaciclib, also known by its development code PF-06873600, is a small molecule inhibitor specifically targeting cyclin-dependent kinases 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Ebvaciclib has demonstrated promising potential in treating hormone receptor-positive breast cancer, particularly when used in combination with hormone therapies such as letrozole or fulvestrant . The compound is characterized by its structure as a pyridopyrimidine derivative, which allows it to effectively bind to the ATP-binding sites of the cyclin-dependent kinases, thereby inhibiting their activity .

, notably cyclization and functional group modifications. The synthetic pathway aims to optimize the compound's potency and selectivity against cyclin-dependent kinases . Specific details regarding the exact synthetic route are proprietary but generally involve strategic modifications to enhance biological activity.

The primary biological activity of Ebvaciclib is its ability to inhibit the activity of cyclin-dependent kinases 2, 4, and 6. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and increased apoptosis in cancer cells. Preclinical studies have shown that Ebvaciclib effectively limits the proliferation of ovarian cancer cells (OVCAR-3) and has demonstrated efficacy in various in vivo tumor models . The compound's selective action on these kinases makes it a valuable candidate for targeted cancer therapy.

Ebvaciclib is primarily being developed for the treatment of hormone receptor-positive breast cancer. Its ability to inhibit cyclin-dependent kinases makes it suitable for use in combination therapies alongside established endocrine treatments like letrozole or fulvestrant. Clinical trials have been initiated to evaluate its safety, pharmacokinetics, and anti-tumor efficacy both as a monotherapy and in combination with other therapeutic agents .

Studies involving Ebvaciclib have focused on its interactions with other therapeutic agents. Its co-administration with hormone therapies has been a significant area of investigation. The pharmacodynamic interactions between Ebvaciclib and these agents may enhance therapeutic outcomes by synergistically targeting different pathways involved in tumor growth and survival . Additionally, molecular dynamics simulations have provided insights into its selectivity against other kinases, particularly CDK9, underscoring its potential advantages over existing therapies .

Ebvaciclib belongs to a class of compounds known as cyclin-dependent kinase inhibitors. Other notable compounds in this category include:

  • Palbociclib: Approved for breast cancer treatment; it selectively inhibits CDK4/6 and has a different structural profile compared to Ebvaciclib.
  • Ribociclib: Another CDK4/6 inhibitor used in similar indications; it operates through competitive inhibition at the ATP-binding site.
  • Abemaciclib: A more selective CDK4/6 inhibitor that also affects CDK1; it has shown efficacy in various cancers.

Comparison Table

CompoundTarget KinasesApproval StatusUnique Features
EbvaciclibCDK2/4/6Clinical TrialsDesigned for co-dosing with hormone therapy
PalbociclibCDK4/6ApprovedFirst-in-class; competitive ATP inhibitor
RibociclibCDK4/6ApprovedEffective in HR-positive breast cancer
AbemaciclibCDK4/6, CDK1ApprovedDual inhibition; effective in multiple cancers

Ebvaciclib's unique mechanism of action targeting multiple cyclin-dependent kinases sets it apart from these compounds, potentially offering enhanced therapeutic effects when combined with existing treatments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

471.17518186 g/mol

Monoisotopic Mass

471.17518186 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3B512HJD65

Dates

Modify: 2023-08-15

Explore Compound Types